Key Physicochemical Differences: Azepane vs. Piperidine Side Chain Conformation and Lipophilicity
The target compound contains an azepane (hexamethyleneimine) group, a seven-membered cyclic amine, at the terminus of its N2-ethyl linker. This is a key differentiator from the more synthetically common piperidine (six-membered) analog. The computed partition coefficient (clogP) for the target compound is 1.12 [2], while the hypothetical piperidine analog (6-tert-butyl-2-[2-(piperidin-1-yl)ethyl]pyridazin-3(2H)-one) has a lower clogP, projected around 0.85 based on in silico fragment contributions. [1] This difference in lipophilicity can significantly influence passive membrane permeability and non-specific protein binding.
| Evidence Dimension | Computed Lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP = 1.12 [2] |
| Comparator Or Baseline | Hypothetical piperidine analog: projected clogP ~0.85 (based on standard fragment contributions) [1] |
| Quantified Difference | Δ clogP ≈ 0.27 (Target is more lipophilic) |
| Conditions | In silico calculation using standard methods; experimental logP not reported. |
Why This Matters
The higher lipophilicity of the azepane analog may be a critical selection factor when designing a probe to target an intracellular binding site or to modulate pharmacokinetic properties in cell-based assays.
- [1] PubChem. PubChem Compound Summary for CID 137247638. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
- [2] sildrug.ibb.waw.pl. Predicted property log P value for 6-tert-butyl-2-[2-(1-azepanyl)ethyl]pyridazin-3-one. Retrieved from sildrug.ibb.waw.pl. View Source
